9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole
Overview
Description
9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole is a chemical compound known for its unique structure and properties It is derived from carbazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole typically involves the reaction of 9-Ethylcarbazole-3-carboxaldehyde with N-Ethyl-N-phenylhydrazine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene and ethanol. The reaction mixture is often heated to facilitate the formation of the hydrazone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines.
Scientific Research Applications
9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Photochemistry: The compound’s ability to absorb and emit light makes it useful in photochemical studies and applications.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, for various technological applications.
Mechanism of Action
The mechanism of action of 9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules. These interactions can influence the electronic properties and reactivity of the compound, making it suitable for various applications in organic electronics and photochemistry .
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole-3-carboxaldehyde N-Benzyl-N-phenylhydrazone: Similar in structure but with a benzyl group instead of an ethyl group.
9-Methyl-9H-carbazole-2-carbaldehyde: A methyl derivative of carbazole with different electronic properties.
9-(2-Ethylhexyl)carbazole-3,6-dicarboxaldehyde: A derivative with additional carboxaldehyde groups, offering different reactivity and applications.
Uniqueness
9-Ethyl-3-((2-ethyl-2-phenylhydrazono)methyl)-9H-carbazole stands out due to its specific combination of functional groups, which impart unique electronic and photochemical properties. This makes it particularly valuable in the fields of organic electronics and materials science.
Properties
IUPAC Name |
N-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3/c1-3-25-22-13-9-8-12-20(22)21-16-18(14-15-23(21)25)17-24-26(4-2)19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCPWEQNRXADBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3)C4=CC=CC=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408468 | |
Record name | 9-Ethyl-3-[(2-ethyl-2-phenylhydrazinylidene)methyl]-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84678-52-4 | |
Record name | 9-Ethyl-3-[(2-ethyl-2-phenylhydrazinylidene)methyl]-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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